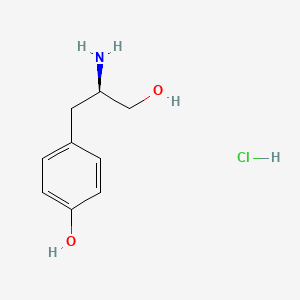

D-Tyrosinol hydrochloride

Vue d'ensemble

Description

D-Tyrosinol hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl and a molecular weight of 203.67 g/mol . It is a derivative of tyrosine, an amino acid, and is commonly used in peptide synthesis. The compound appears as a white crystalline powder and is known for its high purity and specific optical activity ([α]22/D +18°, c = 1 in H2O) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Tyrosinol hydrochloride can be synthesized through the reduction of D-tyrosine using a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction is typically carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce D-tyrosine to D-Tyrosinol. The hydrochloride salt is then formed by reacting the product with hydrochloric acid (HCl) .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: The compound itself is a reduced form of D-tyrosine and can be further reduced under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Further reduced forms of D-Tyrosinol.

Substitution: Alkylated derivatives of D-Tyrosinol.

Applications De Recherche Scientifique

Pharmaceutical Development

D-Tyrosinol hydrochloride plays a significant role in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to act as a precursor in synthesizing compounds like L-DOPA, which is crucial for dopamine production. Research suggests that this compound may indirectly elevate dopamine levels by inhibiting enzymes responsible for its breakdown, although further studies are necessary to confirm these effects .

Biochemical Studies

Researchers utilize this compound to investigate the metabolic pathways involving tyrosine derivatives. This compound aids in understanding its effects on human health and diseases, particularly in neurodegenerative conditions where tyrosine metabolism is disrupted . The compound's role in modulating metabolic processes highlights its importance in developing therapeutic strategies for related disorders.

Antioxidant Research

This compound exhibits notable antioxidant properties, making it valuable for studies aimed at combating oxidative stress. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals positions it as a potential candidate for developing supplements or treatments that mitigate oxidative damage .

Food Industry Applications

In the food industry, this compound can be utilized as a flavor enhancer or additive. Its incorporation into food products not only enhances taste but may also provide health benefits due to its antioxidant properties. The compound's safety profile and efficacy as a food additive make it an attractive option for food technologists .

Cosmetic Formulations

The cosmetic industry is exploring this compound for its potential benefits in skincare products. Its antioxidant properties may help promote skin health and reduce signs of aging by protecting against oxidative damage. Research into its formulation within cosmetic products is ongoing, with promising preliminary findings suggesting enhanced skin benefits .

Comprehensive Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Precursor for synthesizing drugs targeting neurological disorders | May enhance dopamine levels |

| Biochemical Studies | Investigates metabolic pathways involving tyrosine derivatives | Understanding disease mechanisms |

| Antioxidant Research | Exhibits free radical scavenging properties | Mitigates oxidative stress |

| Food Industry Applications | Used as a flavor enhancer or additive | Enhances taste; potential health benefits |

| Cosmetic Formulations | Explored for use in skincare products | Promotes skin health; reduces aging signs |

Case Studies and Research Findings

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential therapeutic role in neurodegenerative diseases.

- Metabolic Regulation : Research indicated that treatment with this compound improved glucose metabolism in diabetic rat models, highlighting its potential application in managing diabetes-related complications .

- Skin Health : Preliminary studies have shown that formulations containing this compound can improve skin hydration and elasticity, making it a candidate for anti-aging products .

Mécanisme D'action

D-Tyrosinol hydrochloride exerts its effects primarily through its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the central nervous system, influencing mood, cognition, and motor functions .

Comparaison Avec Des Composés Similaires

L-Tyrosinol hydrochloride: Similar in structure but differs in optical activity ([α]22/D -18°, c = 1 in H2O).

D-Tyrosine: The precursor to D-Tyrosinol, with a different functional group (carboxyl group instead of hydroxyl group).

L-Tyrosine: The enantiomer of D-Tyrosine, commonly found in proteins and involved in various metabolic pathways.

Uniqueness: D-Tyrosinol hydrochloride is unique due to its specific optical activity and its role as an intermediate in the synthesis of various biochemical compounds. Its ability to act as a substrate for tyrosine hydroxylase and its applications in peptide synthesis further distinguish it from other similar compounds .

Activité Biologique

D-Tyrosinol hydrochloride is a derivative of the amino acid tyrosine, notable for its potential biological activities, particularly in the context of neuroprotection and neurotransmitter synthesis. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the following chemical properties:

- Chemical Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : Approximately 203.70 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The compound features a hydroxyl group on the benzene ring and an amine group, which contribute to its biological activity. Its structural similarity to tyrosine allows it to act as a precursor to various neurotransmitters, including dopamine.

This compound is thought to exert its biological effects through several mechanisms:

- Neurotransmitter Precursor : It serves as a precursor to L-DOPA, which is subsequently converted into dopamine. This pathway is crucial for maintaining dopaminergic signaling in the brain.

- Enzyme Inhibition : There is evidence suggesting that D-Tyrosinol may inhibit enzymes responsible for dopamine degradation, potentially leading to increased dopamine levels.

- Antioxidant Properties : The compound may exhibit antioxidant activity, influencing cellular signaling pathways that are vital for nerve cell function.

- Catecholamine Metabolism : Research indicates that D-Tyrosinol can affect catecholamine metabolism, although its effects are less pronounced compared to its enantiomer, L-Tyrosine .

Biological Activities

This compound has been associated with several biological activities:

- Neuroprotective Effects : As a precursor to dopamine, it may help protect neurons from damage and support cognitive functions.

- Potential Therapeutic Applications : The compound is being investigated for its role in treating conditions related to dopamine deficiency, such as Parkinson's disease and dopa-responsive dystonia .

- Influence on Dopamine Levels : Studies suggest that while L-Tyrosine increases catecholamine synthesis significantly, D-Tyrosinol's impact is less direct but still noteworthy due to its role in dopamine biosynthesis .

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in various contexts:

- A study focused on tyrosine hydroxylase deficiency (THD) demonstrated that treatment with L-DOPA could alleviate symptoms in patients with DRD caused by THD. While D-Tyrosinol was not directly tested, its role as a precursor suggests potential benefits in similar conditions .

- Research on catecholamine levels indicated that acute increases in L-Tyrosine availability enhance catecholamine metabolism in specific brain regions. Although D-Tyrosinol was not shown to have similar effects, this highlights the importance of tyrosine derivatives in neurotransmitter regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| L-Tyrosinol hydrochloride | C₉H₁₃ClN₂O₃ | Enantiomer of D-Tyrosinol; different biological activities |

| L-DOPA | C₉H₁₁NO₄ | Direct precursor to dopamine; clinically used for Parkinson's disease |

| Tyrosine | C₉H₁₁NO₃ | Non-essential amino acid; lacks hydroxyl group present in D-Tyrosinol |

Analyse Des Réactions Chimiques

Enzymatic Oxidation Reactions

D-Tyrosinol hydrochloride participates in stereospecific enzymatic oxidation, particularly with horseradish peroxidase (HRP). Key findings include:

-

Mechanism : HRP catalyzes the oxidation of D-tyrosinol via a two-electron transfer process, forming a tyrosinyl radical intermediate that dimerizes or reacts with other substrates .

-

Selectivity : Enantioselectivity depends on the enzyme’s active-site residues (e.g., Phe41, His42) and the substrate’s electronic properties .

Reduction and Protection Reactions

The compound undergoes reduction and protection in synthetic workflows:

Lithium Aluminium Hydride (LiAlH₄) Reduction

| Starting Material | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| N-Boc-L-tyrosine | LiAlH₄ in ether | N-Boc-L-tyrosinol | 40% | Reflux, inert atmosphere |

-

Application : Used to synthesize tyrosinol derivatives for peptide synthesis or biochemical studies .

Boc Protection

| Reaction | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Boc-L-Tyrosinol + TsOH | 2,2-Dimethoxypropane | Boc-protected acetonide | RT, nitrogen atmosphere |

Radical-Mediated Reactions

The phenolic group facilitates radical-based reactivity:

-

Hydrogen Abstraction : In CYP76AD1-catalyzed hydroxylation (studied via QM/MM), tyrosine derivatives undergo hydrogen abstraction by Compound I (CpdI) to form a radical intermediate, followed by rebound hydroxylation .

-

Dityrosine Formation : Under oxidative stress, tyrosinol radicals crosslink to form dityrosine bridges, characterized via mass spectrometry (e.g., ETD/HCD fragmentation) .

Acid-Base and Solubility Behavior

-

Protonation : The amino group (pKa ~9.8) and phenolic hydroxyl (pKa ~10.5) govern solubility and reactivity in aqueous vs. organic phases .

-

Decomposition : At >167°C, thermal decomposition releases HCl, CO, and CO₂ .

Antioxidant Activity

This compound scavenges reactive oxygen species (ROS) via:

Propriétés

IUPAC Name |

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40829-04-7 | |

| Record name | D-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.